molecular formula C11H7BrN2 B11863437 8-(Bromomethyl)quinoline-5-carbonitrile CAS No. 74316-59-9

8-(Bromomethyl)quinoline-5-carbonitrile

Cat. No.: B11863437
CAS No.: 74316-59-9
M. Wt: 247.09 g/mol
InChI Key: QWLKBFXIPPZNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Bromomethyl)quinoline-5-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-methylquinoline-5-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline-5-carbonitrile derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline-5-carbonitrile derivatives with oxidized functional groups.

    Reduction: Aminoquinoline derivatives or other reduced forms.

Scientific Research Applications

8-(Bromomethyl)quinoline-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and antiviral compounds.

    Biological Studies: Employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.

    Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)quinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes, binding to receptors, or interfering with DNA synthesis. The bromomethyl group allows for covalent modification of biological targets, while the quinoline core can interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinoline-5-carbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    8-Chloromethylquinoline-5-carbonitrile: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    8-(Hydroxymethyl)quinoline-5-carbonitrile: Contains a hydroxyl group, making it more polar and potentially more soluble in water.

Uniqueness

8-(Bromomethyl)quinoline-5-carbonitrile is unique due to its bromomethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

CAS No.

74316-59-9

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

8-(bromomethyl)quinoline-5-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)10-2-1-5-14-11(8)10/h1-5H,6H2

InChI Key

QWLKBFXIPPZNKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.